molecular formula C16H15BrO B1343427 3'-Bromo-3-(3-methylphenyl)propiophenone CAS No. 898790-59-5

3'-Bromo-3-(3-methylphenyl)propiophenone

Cat. No. B1343427
M. Wt: 303.19 g/mol
InChI Key: HOGSRFGHEHVRHJ-UHFFFAOYSA-N
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Description

3'-Bromo-3-(3-methylphenyl)propiophenone is a brominated propiophenone derivative. Propiophenones are a class of organic compounds characterized by a phenyl group attached to a carbonyl group, which is itself attached to a propane chain. The presence of a bromine atom and a methyl group on the phenyl rings of this compound suggests that it may have interesting chemical properties and potential for various synthetic applications.

Synthesis Analysis

The synthesis of brominated propiophenone derivatives can be achieved through various methods. For instance, palladium-catalyzed reactions are commonly used for the synthesis of polyphenylated compounds, as seen in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Although not directly related to 3'-Bromo-3-(3-methylphenyl)propiophenone, this method indicates the potential for palladium-catalyzed synthesis of such compounds. Additionally, the synthesis of bromophenols and their derivatives, which share structural similarities with 3'-Bromo-3-(3-methylphenyl)propiophenone, has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated propiophenones would likely exhibit interesting intermolecular interactions due to the presence of bromine, which can participate in halogen bonding. Studies on similar compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, have used techniques like X-ray diffraction and Hirshfeld surface analysis to investigate these interactions . Such analyses could be applied to 3'-Bromo-3-(3-methylphenyl)propiophenone to gain insights into its molecular structure.

Chemical Reactions Analysis

Brominated propiophenones can undergo various chemical reactions, including coupling and condensation reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through palladium-catalyzed coupling reactions, as demonstrated in the synthesis of benzo[b]thiophenes . Additionally, the reactivity of the carbonyl group in propiophenones allows for condensation reactions, which could be used to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Bromo-3-(3-methylphenyl)propiophenone would be influenced by the presence of the bromine atom and the methyl group. Bromine atoms are known to increase the density and molecular weight of compounds, while the methyl group could affect the compound's hydrophobicity and steric properties. The compound's spectroscopic properties could be studied using techniques such as FT-IR and UV-Vis, as performed for related brominated compounds . Additionally, the compound's potential antioxidant properties could be explored, similar to the studies conducted on bromophenol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Bromophenol derivatives, including structures similar to 3'-Bromo-3-(3-methylphenyl)propiophenone, have been extensively studied for their biological activities. For example, bromophenols isolated from marine algae have demonstrated significant antioxidant and anticancer activities. These compounds have been evaluated against human cancer cell lines, showcasing their potential in cancer therapy and prevention. Notably, synthesized methylated and acetylated derivatives of natural bromophenols showed enhanced antioxidant and anticancer activities, indicating their promise for further drug development (Dong et al., 2022). Similarly, bromophenols have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which are targets for the treatment of various diseases (Akbaba et al., 2013).

Material Science and Organic Synthesis

In the realm of material science, bromophenol derivatives have been utilized in the synthesis of novel polymers and materials with unique properties. For instance, novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been synthesized, showing promise in applications requiring specific thermal, optical, and electrochemical properties (Tapia et al., 2010). These materials could have applications in electronic devices, sensors, and as components in smart materials.

Antioxidant and Antimicrobial Activities

The natural and synthetic bromophenols derived from marine sources have shown potent antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases. These compounds exhibit stronger activities than some commercially available antioxidants, suggesting their potential as natural preservatives or in dietary supplements (Olsen et al., 2013). Additionally, certain bromophenols have demonstrated antimicrobial activities against a range of bacteria, further highlighting their potential in pharmaceutical applications and as bioactive compounds in health-related products (Xu et al., 2003).

properties

IUPAC Name

1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGSRFGHEHVRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644069
Record name 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(3-methylphenyl)propiophenone

CAS RN

898790-59-5
Record name 1-Propanone, 1-(3-bromophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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